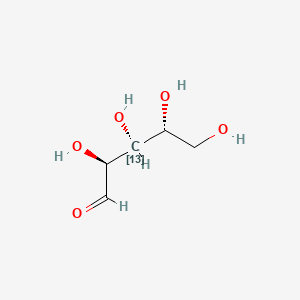

D-Lyxose-13C

Description

D-Lyxose-¹³C is a stable isotope-labeled monosaccharide, specifically a ¹³C-enriched epimer of D-xylose. Its primary applications include molecular modeling of drug binding to aldose reductase, biomolecular nuclear magnetic resonance (NMR) studies, and metabolic pathway tracing . Structurally, it is a pentose sugar with the formula C₅H₁₀O₅, distinguished by isotopic labeling at specific carbon positions (e.g., C-5 or full ¹³C₅ labeling) . The compound exists in multiple forms, including α- and β-D-lyxopyranose, and is naturally found in trace amounts in maple syrup .

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2S,3S,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i5+1 |

InChI Key |

PYMYPHUHKUWMLA-XEFVJWAASA-N |

Isomeric SMILES |

C([C@H]([13C@@H]([C@@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose-13C typically involves the degradation of D-galactose. One common method is the oxidation of D-galactose to D-galactonic acid, followed by its conversion to calcium or barium salts. These salts are then subjected to oxidative degradation, often catalyzed by trifluoroacetate ferric, to yield D-Lyxose . The reaction conditions are usually mild, with the catalyst concentration ranging from 0.01 to 0.02 mmol per mg of D-galactose.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the process generally follows the same synthetic routes as laboratory preparation, with additional steps for purification and quality control to ensure the isotopic labeling is consistent and precise.

Chemical Reactions Analysis

Types of Reactions: D-Lyxose-13C undergoes various chemical reactions, including:

Isomerization: Catalyzed by D-lyxose isomerase, converting D-Lyxose to D-xylulose.

Oxidation: Can be oxidized to D-lyxonic acid under specific conditions.

Reduction: Reduction of D-Lyxose can yield D-lyxitol.

Common Reagents and Conditions:

Isomerization: Typically involves enzymes like D-lyxose isomerase under mild conditions.

Oxidation: Often uses oxidizing agents such as nitric acid or bromine water.

Reduction: Commonly employs reducing agents like sodium borohydride.

Major Products:

Isomerization: Produces D-xylulose.

Oxidation: Yields D-lyxonic acid.

Reduction: Results in D-lyxitol.

Scientific Research Applications

D-Lyxose-13C has a wide range of applications in scientific research:

Chemistry: Used in studying reaction mechanisms and pathways, especially in carbohydrate chemistry.

Biology: Employed in metabolic tracing experiments to understand the metabolic pathways of sugars.

Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.

Industry: Applied in the production of rare sugars and functional foods

Mechanism of Action

The mechanism of action of D-Lyxose-13C primarily involves its role as a tracer in metabolic studies. The carbon-13 isotope allows researchers to track the compound through various biochemical pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy. This helps in identifying the molecular targets and pathways involved in the metabolism of D-Lyxose.

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.